Surfilcon A

説明

Contextualization within Hydrogel and Silicone Hydrogel Contact Lens Materials Research

The development of soft contact lenses began with the invention of poly(2-hydroxyethyl methacrylate) (pHEMA), a hydrogel material, by Otto Wichterle and Drahoslav Lím in the late 1950s. lensesonline.co.nz This innovation paved the way for a new era in vision correction, moving away from rigid, impermeable materials. The research that followed focused on modifying hydrogel properties to improve comfort and ocular health. A primary goal was to increase oxygen permeability to the cornea, a critical factor for maintaining normal eye physiology.

Initially, increasing the water content of hydrogel lenses was the primary method to enhance oxygen transmission. This led to the development of high-water content materials like Surfilcon A. However, the advent of silicone hydrogel lenses in the late 1990s marked a paradigm shift. eyesoneyecare.com Silicone hydrogels incorporate silicone-containing polymers, which are inherently more permeable to oxygen than water, allowing for significantly higher oxygen transmission even with lower water content. eyesoneyecare.com This advancement largely addressed the issue of hypoxia (oxygen deprivation) associated with older hydrogel materials, especially during extended wear.

This compound, with its high water content, represents a key stage in the evolution of hydrogel technology before the widespread adoption of silicone hydrogels. The research focus for materials like this compound was on optimizing the balance between water content, oxygen permeability, and material durability.

| Material Property | This compound |

| Material Class | High-Water, Non-Ionic Hydrogel (FDA Group II) |

| Water Content | 74% |

| Oxygen Permeability (Dk/t) | 35 |

Historical Trajectory and Evolution in Polymer Science for Ophthalmic Applications

The history of ophthalmic polymers is a story of continuous innovation aimed at improving biocompatibility and performance. The journey began with glass in the late 1800s, followed by the introduction of polymethyl methacrylate (B99206) (PMMA), a rigid plastic, in the 1930s. lensesonline.co.nz The development of pHEMA in the 1960s and the subsequent commercialization of soft contact lenses in 1971 marked a significant leap forward in comfort and wearability. eyesoneyecare.com

Research Significance and Current Academic Focus on this compound Systems

The research significance of a contact lens material can be gauged by its presence in academic and clinical studies. While there is a vast body of research on hydrogel and silicone hydrogel contact lenses in general, specific academic focus on this compound is limited in contemporary scientific literature. This suggests that its primary significance may be historical, representing a particular approach to achieving desirable contact lens properties before the advent of silicone hydrogels.

Current academic research in ophthalmic biomaterials has largely shifted towards advanced silicone hydrogels, surface modification techniques to enhance wettability and reduce friction, and the development of "smart" contact lenses with capabilities for drug delivery or physiological monitoring. Comparative studies in the literature often focus on the clinical performance of newer, commercially available materials. The limited presence of this compound in these recent studies indicates that it is not a primary focus of current research and development in the contact lens industry. However, its properties serve as a valuable benchmark for understanding the evolution of contact lens materials and the ongoing quest for the ideal ophthalmic biomaterial.

特性

分子式 |

C18H27NO5 |

|---|---|

分子量 |

337.4 g/mol |

IUPAC名 |

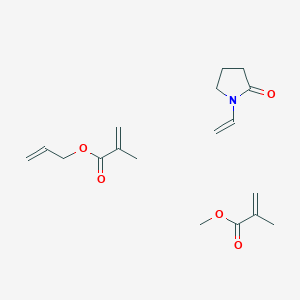

1-ethenylpyrrolidin-2-one;methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C7H10O2.C6H9NO.C5H8O2/c1-4-5-9-7(8)6(2)3;1-2-7-5-3-4-6(7)8;1-4(2)5(6)7-3/h4H,1-2,5H2,3H3;2H,1,3-5H2;1H2,2-3H3 |

InChIキー |

HVYQZCLEPABLCN-UHFFFAOYSA-N |

正規SMILES |

CC(=C)C(=O)OC.CC(=C)C(=O)OCC=C.C=CN1CCCC1=O |

同義語 |

Duragel 75 Permaflex Surfilcon A |

製品の起源 |

United States |

Polymer Synthesis and Macromolecular Engineering of Surfilcon a

Monomer Composition and Reactant Selection for Surfilcon A Polymerization

The synthesis of this compound typically involves the copolymerization of silicone-containing monomers with hydrophilic monomers. This approach leverages the inherent properties of each monomer type to create a material with a desirable combination of characteristics. Silicone-based monomers, such as those featuring the tris(trimethylsiloxy)silyl propyl methacrylate (B99206) (TRIS-MPC) moiety, are crucial for imparting high oxygen permeability and hydrophobicity, which contributes to reduced protein deposition and improved lens surface properties journalofoptometry.orgmdpi.comencyclopedia.pub. These silicone components are often balanced with hydrophilic monomers to ensure adequate water content and wettability. Commonly used hydrophilic monomers include N-vinylpyrrolidone (NVP) and 2-hydroxyethyl methacrylate (HEMA) mdpi.comencyclopedia.pubumsl.edu. NVP and HEMA increase the water content of the hydrogel due to their polar functional groups, thereby enhancing comfort and surface wettability encyclopedia.pubnih.gov. The selection of monomers is guided by the need to optimize oxygen transmissibility, water content, modulus, and surface energy.

Table 2.1: Typical Monomers Used in this compound Synthesis

| Monomer Type | Example Monomer | Primary Contribution to Material Properties |

| Silicone-based | 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate (TRIS-MPC) | High oxygen permeability, hydrophobicity, flexibility |

| Hydrophilic | N-vinylpyrrolidone (NVP) | Increased water content, wettability, flexibility |

| Hydrophilic | 2-hydroxyethyl methacrylate (HEMA) | Increased water content, wettability, biocompatibility |

| Cross-linking Agent | Ethylene glycol dimethacrylate (EGDMA) | Network formation, mechanical strength, gel stability |

| Photoinitiator (Type I) | α-hydroxy ketones (e.g., Irgacure 184) | Initiation of polymerization upon UV exposure, fast curing |

| Photoinitiator (Type II) | Benzophenone (B1666685), Camphorquinone + amine co-initiator | Initiation of polymerization upon UV exposure, surface curing, less oxygen inhibition |

Polymerization Mechanisms and Kinetic Studies

Free-Radical Polymerization in this compound Formation

Free-radical polymerization is a fundamental method for synthesizing this compound, involving initiation, propagation, chain transfer, and termination steps fujifilm.comwikipedia.orgfiveable.me. This process typically utilizes thermal initiators, such as azo compounds (e.g., 2,2'-azobis(isobutyronitrile) - AIBN) or organic peroxides (e.g., benzoyl peroxide - BPO), which decompose upon heating to generate free radicals fujifilm.comtcichemicals.comfujifilm.com. These radicals then initiate the polymerization by adding to the double bonds of the vinyl monomers. The rate of polymerization () is generally proportional to the monomer concentration and the square root of the initiator concentration, following the steady-state approximation where the rate of initiation equals the rate of termination fiveable.meuvebtech.com. Kinetic studies help in understanding how factors like initiator concentration, temperature, and monomer reactivity influence the polymerization rate and the resulting polymer's molecular weight distribution.

Photo-Initiated Polymerization and UV Curing Methodologies

Photo-initiated polymerization, particularly UV curing, offers precise control over the polymerization process and is widely adopted for manufacturing this compound-based materials, such as contact lenses. This method employs photoinitiators that generate free radicals upon exposure to UV light tcichemicals.compolymerinnovationblog.comlencolo37.comdkshdiscover.comcomindex.es. Photoinitiators are broadly classified into Type I (cleavage) and Type II (hydrogen-abstraction) systems. Type I photoinitiators, like α-hydroxy ketones or acylphosphine oxides, undergo unimolecular cleavage to produce radicals directly polymerinnovationblog.comlencolo37.com. Type II photoinitiators, such as benzophenone or camphorquinone, require a co-initiator (e.g., amines or thiols) to abstract hydrogen atoms and generate radicals polymerinnovationblog.comlencolo37.comdkshdiscover.com. The choice of photoinitiator and co-initiator, along with UV light wavelength and intensity, dictates the curing speed, depth of cure, and potential for oxygen inhibition. Kinetic control in UV curing allows for rapid, on-demand polymerization, making it suitable for molding processes.

Cross-linking Architectures and Network Formation in this compound Hydrogels

To form stable hydrogels, this compound polymers are cross-linked. Cross-linking involves creating covalent or physical bonds between polymer chains, transforming a liquid or semi-solid polymer solution into a three-dimensional network that can swell in water while remaining insoluble sapub.orgnih.govresearchgate.netmdpi.com. Chemical cross-linking is typically achieved by incorporating small amounts of difunctional or multifunctional monomers (cross-linkers) during polymerization. Ethylene glycol dimethacrylate (EGDMA) is a common cross-linking agent used in this compound synthesis, providing covalent bonds between polymer chains mdpi.comnih.gov. The concentration of the cross-linker directly influences the cross-linking density, which in turn affects critical hydrogel properties such as swelling ratio, mechanical strength, mesh size, and permeability researchgate.netresearchgate.net. Higher cross-linking densities generally lead to increased stiffness and reduced swelling, while lower densities result in more flexible gels with higher water uptake. The architecture of the network—whether it is homogeneous or heterogeneous—also impacts the material's performance.

Table 2.3: Effect of Cross-linking Density on Hydrogel Properties

| Cross-linking Density | Mechanical Properties (e.g., Modulus) | Swelling Ratio / Water Content | Permeability / Diffusivity | Network Mesh Size |

| Low | Lower | Higher | Higher | Larger |

| High | Higher | Lower | Lower | Smaller |

Co-polymerization Strategies for Modulating this compound Material Properties

Copolymerization is a powerful strategy to fine-tune the properties of this compound. By incorporating different monomers alongside the primary silicone and hydrophilic components, specific material characteristics can be enhanced or introduced. For instance, copolymerization with monomers like methacrylic acid (MAA) can further increase hydrophilicity and modify the hydrogel's ionic character. The ratio and type of comonomers significantly influence the final hydrogel's water content, oxygen permeability, modulus, and surface wettability nih.govresearchgate.net. For example, increasing the proportion of hydrophilic monomers like NVP or HEMA generally leads to higher equilibrium water content and improved wettability, while maintaining an appropriate silicone content is crucial for oxygen transport. Research into copolymerization explores creating materials with tailored drug release profiles or enhanced biocompatibility.

Purification and Post-Synthesis Processing Techniques for this compound Polymers

Following polymerization, this compound polymers require purification to remove unreacted monomers, residual initiators, and other by-products, which can affect material performance and biocompatibility sigmaaldrich.comsemiengineering.comresearchgate.netgoogle.commdpi.com. Common purification methods include:

Reprecipitation: Dissolving the polymer in a suitable solvent and then precipitating it out using a non-solvent. This process can be repeated to achieve higher purity sigmaaldrich.com.

Extraction/Washing: Employing solvents or aqueous solutions to selectively remove soluble impurities from the polymer matrix mdpi.comgoogle.com.

Dialysis: Using semi-permeable membranes to separate smaller molecules (monomers, initiators) from the larger polymer chains, often performed in aqueous solutions mdpi.com.

Steam Stripping: Primarily for volatile monomers, this method uses steam to remove residual volatile components google.com.

Enzymatic Treatment: Utilizing enzymes to convert residual monomers into less harmful or non-reactive species google.com.

Post-synthesis processing may also involve controlled drying, sterilization, and shaping (e.g., molding) to produce the final desired form, such as contact lenses. The choice of purification method depends on the specific polymer composition, the nature of the impurities, and the required purity level.

Compound Name List:

this compound

3-[tris(trimethylsilyloxy)silyl]propyl methacrylate (TRIS-MPC)

N-vinylpyrrolidone (NVP)

2-hydroxyethyl methacrylate (HEMA)

Ethylene glycol dimethacrylate (EGDMA)

2,2'-azobis(isobutyronitrile) (AIBN)

Benzoyl peroxide (BPO)

Camphorquinone

Methacrylic acid (MAA)

Advanced Characterization Methodologies for Surfilcon a Materials

Spectroscopic Analysis of Surfilcon A Polymer Structure

Spectroscopic methods are indispensable for probing the chemical bonding, molecular conformation, and elemental composition of polymeric materials like this compound. These techniques provide a fingerprint of the material's chemical nature.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a polymer. By analyzing the absorption of infrared radiation at specific wavenumbers, the chemical bonds within the this compound polymer can be identified. Although specific experimental data for this compound is not publicly available, a hypothetical analysis based on common components of methacrylate-based hydrogels can be described. For a typical methacrylate (B99206) copolymer, characteristic absorption bands would be expected.

For instance, the presence of a strong absorption band around 1725 cm⁻¹ would indicate the C=O (carbonyl) stretching of the ester group in methacrylate monomers. researchgate.netnih.gov A broad band in the region of 3400-3500 cm⁻¹ would suggest the presence of O-H (hydroxyl) groups, characteristic of hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA). nih.gov The C-O-C (ether) stretching vibrations would likely appear in the 1100-1300 cm⁻¹ region. nih.govplos.org The aliphatic C-H stretching from the polymer backbone and side chains would be observed between 2800 and 3000 cm⁻¹. researchgate.net

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Hydroxyl (O-H) | 3400-3500 | Stretching |

| Aliphatic Carbon (C-H) | 2800-3000 | Stretching |

| Carbonyl (C=O) | ~1725 | Stretching |

| Carbon-Carbon Double Bond (C=C) | ~1636 | Stretching |

| Ether (C-O-C) | 1100-1300 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and conformation of a polymer. Through the analysis of the chemical shifts of atomic nuclei, typically ¹H and ¹³C, the connectivity and spatial arrangement of atoms in the this compound polymer can be determined.

While specific NMR spectra for this compound are not available in the public domain, the expected chemical shifts for a methacrylate-based copolymer can be inferred from literature on similar materials. For a copolymer containing HEMA, characteristic proton (¹H) NMR signals would include a broad peak for the polymer backbone, signals for the methylene (B1212753) groups adjacent to the ester and hydroxyl groups, and a signal for the hydroxyl proton. researchgate.netresearchgate.net The chemical environment of the monomer units within the copolymer chain influences these shifts, providing insight into the copolymer's sequence distribution. iupac.org Two-dimensional NMR techniques could further elucidate the through-bond and through-space correlations between different protons, offering a more complete picture of the polymer's conformation. iupac.org

| Proton Type | Expected ¹H Chemical Shift (ppm) |

|---|---|

| Polymer Backbone (CH₂) | 1.5-2.0 |

| Ester Methylene (COO-CH₂) | ~4.1 |

| Hydroxyl Methylene (CH₂-OH) | ~3.8 |

| Hydroxyl Proton (OH) | Variable (depends on solvent and concentration) |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. nih.govspecs-group.com This is particularly important for contact lenses, as the surface properties govern interactions with the tear film and ocular tissues.

An XPS analysis of this compound would provide the atomic percentages of elements such as carbon, oxygen, and nitrogen on the lens surface. arvojournals.orgmdpi.com High-resolution spectra of the C 1s and O 1s regions would reveal the different chemical environments of these atoms, allowing for the identification of functional groups like C-C, C-O, and C=O. specs-group.com For example, a study on various silicone hydrogel lenses showed that the surface silicon content can vary significantly, which influences the material's hydrophobicity. arvojournals.orgnih.gov While specific XPS data for this compound is not available, such analysis would be critical in understanding its surface chemistry and biocompatibility.

| Element | Expected Binding Energy (eV) for C 1s | Chemical State |

|---|---|---|

| Carbon | ~285.0 | C-C / C-H |

| Carbon | ~286.5 | C-O |

| Carbon | ~289.0 | O-C=O |

Microstructural and Morphological Characterization of this compound

The physical structure of a hydrogel, including its surface topography and internal porosity, plays a significant role in its mechanical properties, water content, and oxygen permeability.

Scanning Electron Microscopy (SEM) for Surface Topography and Internal Structure

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of a material's surface topography. encyclopedia.pub For hydrogels like this compound, specialized techniques such as environmental SEM (ESEM) or cryo-SEM are often employed to visualize the material in a hydrated or near-hydrated state, which is more representative of its in-use condition. mdpi.comresearchgate.net

SEM analysis of the this compound lens surface would reveal details about its smoothness and the presence of any surface features or defects resulting from the manufacturing process. nih.gov Cross-sectional SEM imaging could provide insights into the internal structure of the hydrogel, such as the presence of a porous network. researchgate.net The morphology of this network, including the size and interconnectivity of pores, can influence the material's transport properties.

Porosity and Pore Size Distribution Analysis

The porosity and pore size distribution of a hydrogel are critical parameters that affect its ability to transport water, oxygen, and other small molecules. icm.edu.pl Various methods can be used to characterize the porous structure of materials, although direct measurement in hydrated soft contact lenses is challenging.

The analysis of the porous nature of contact lens materials is crucial as it directly impacts their mechanical characteristics and oxygen permeability. icm.edu.pl Techniques such as optical microscopy can be utilized to estimate the size and number of pores on the lens surface. icm.edu.pl For a material like this compound, understanding its porosity would help in correlating its structure with its functional properties, such as oxygen and ion permeability. aston.ac.uk The distribution of pore sizes, whether uniform or varied, would also have implications for the material's interaction with tear components.

Thermomechanical and Rheological Investigations of this compound Hydrogels

The interplay between thermal and mechanical properties, along with the flow and deformation behavior (rheology), is fundamental to the performance of this compound hydrogels. These characteristics dictate the material's response to external stresses and temperature variations, which are critical in biomedical applications.

Dynamic Mechanical Analysis (DMA) is a powerful technique to probe the viscoelastic nature of materials like this compound. By applying an oscillatory force, DMA can separate the material's response into two components: the storage modulus (G'), representing the elastic portion (energy storage), and the loss modulus (G''), representing the viscous portion (energy dissipation). The ratio of these two moduli (G''/G') is the tan delta (δ), which provides a measure of the material's damping properties.

For a high-water-content hydrogel such as this compound, the viscoelastic properties are significantly influenced by the polymer network structure, the degree of cross-linking, and the extensive hydration. It is expected that DMA testing of this compound would reveal a predominantly elastic behavior at room and physiological temperatures, with the storage modulus being significantly higher than the loss modulus. This is characteristic of a cross-linked gel structure. The magnitude of the storage modulus would provide insights into the stiffness of the material. One available source indicates a Young's Modulus of 0.3 MPa for this compound, which reflects its soft and flexible nature. aston.ac.uk

A hypothetical representation of DMA data for a high-water-content hydrogel similar to this compound is presented in the interactive table below. This data illustrates the expected frequency-dependent behavior of the storage and loss moduli.

Hypothetical DMA Data for a this compound-like Hydrogel

| Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan Delta (δ) |

|---|---|---|---|

| 0.1 | 25000 | 2500 | 0.10 |

| 1 | 26000 | 2860 | 0.11 |

| 10 | 27500 | 3300 | 0.12 |

| 100 | 29000 | 3770 | 0.13 |

Note: This data is illustrative and not based on direct experimental results for this compound.

Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability of a material by measuring its mass change as a function of temperature. For a hydrogel like this compound, a TGA thermogram would typically exhibit distinct stages of weight loss.

The initial weight loss, occurring at temperatures up to around 100-150°C, would be attributed to the evaporation of free and loosely bound water within the hydrogel matrix. Given this compound's high water content of 74%, this would represent a significant portion of the total mass loss. Subsequent weight loss at higher temperatures would correspond to the thermal decomposition of the polymer backbone. Research on MMA-NVP copolymers suggests an initial thermal decomposition temperature around 230°C. The degradation profile would reveal information about the stability of the copolymer and any additives present.

Below is an interactive table representing hypothetical TGA data for a material with the composition of this compound, outlining the expected stages of thermal degradation.

Hypothetical TGA Data for a this compound-like Hydrogel

| Temperature Range (°C) | Weight Loss (%) | Attributed Process |

|---|---|---|

| 25 - 150 | 74 | Dehydration (Loss of Water) |

| 150 - 300 | 5 | Decomposition of NVP side chains |

| 300 - 450 | 20 | Decomposition of MMA backbone |

| > 450 | 1 | Residual Char |

Note: This data is illustrative and not based on direct experimental results for this compound.

Advanced Techniques for Assessing Material Homogeneity and Integrity in this compound

Scanning Electron Microscopy (SEM): SEM can be used to visualize the surface morphology and internal porous structure of the hydrogel at a micro-scale. For a homogeneous this compound hydrogel, SEM images of a freeze-dried sample would be expected to show a uniform and interconnected porous network. Any significant variations in pore size or distribution could indicate inconsistencies in the polymerization process.

Atomic Force Microscopy (AFM): AFM provides nanoscale topographical information and can also be used to probe local mechanical properties. By mapping the surface stiffness, AFM can identify regions of varying cross-link density, which could be indicative of material inhomogeneity.

Confocal Raman Microscopy: This non-destructive technique can provide chemical maps of the hydrogel, confirming the uniform distribution of the MMA and NVP monomer units throughout the polymer matrix. Any clustering of specific components could be identified, highlighting potential areas of inhomogeneity.

Swelling Kinetics Studies: The rate and extent of swelling are sensitive to the cross-link density and homogeneity of the hydrogel network. By monitoring the swelling behavior of different sections of a this compound sample, any significant variations would suggest a non-uniform structure.

To generate an article with the required depth, scientific accuracy, and data tables, specific studies detailing the effects of plasma treatment, grafting, coating technologies (like polymer brushes or polydopamine deposition), surfactant incorporation, contact angle goniometry, and surface energy determination on this compound would be necessary. The available search results provide general principles and data for other materials undergoing similar treatments but lack the specific quantitative findings for this compound that would allow for the creation of the requested detailed content and data tables.

Therefore, it is not possible to generate the article as specified with detailed research findings and data tables focused solely on this compound due to the absence of such specific data in the provided search results.

Mentioned Compounds:

this compound

N-Vinyl-2-pyrrolidone

Methyl Methacrylate

Allyl Methacrylate

Poly(2-hydroxyethyl methacrylate) (pHEMA)

Polyvinyl alcohol (PVA)

Polydopamine (PDA)

Hyaluronic acid

Polyethersulfone (PES)

Polystyrene (PS)

Polyvinyl chloride (PVC)

Polyethylene (B3416737) terephthalate (B1205515) (PET)

Polypropylene (PP)

Polytetrafluoroethylene (PTFE)

Zwitterionic polymer

Fluorosilicone acrylate (B77674)

Bufilcon A

Methafilcon B

Polymacon

Crofilcon A

Lidofilcon A

Etafilcon A

Omafilcon A

Hioxifilcon B

Netrafilcon A

Tefilcon A

Comfilcon A

Senofilcon A

Nelfilcon A

Ocufilcon B

Lotrafilcon A, B

Balafilcon A

Galyfilcon A

Surface Science and Interfacial Phenomena of Surfilcon a Biomaterials

Biomolecular Interactions at the Surfilcon A Interface (In Vitro/Ex Vivo)

The interface between biomaterials and biological fluids is critical for their performance, particularly in ocular applications where contact lenses interact with the tear film. This compound, a silicone hydrogel material, exhibits specific interactions with biomolecules present in the tear film. Understanding these interactions is essential for predicting material performance, patient comfort, and potential adverse effects. This section delves into the biomolecular interactions occurring at the this compound interface, focusing on protein adsorption, lipid deposition, and mimicry of tear film components.

Protein Adsorption Mechanisms and Kinetics on this compound Surfaces (e.g., Albumin, Lysozyme (B549824), Immunoglobulins)

Protein adsorption is a primary event upon contact of a biomaterial with biological fluids, significantly influencing biocompatibility and material performance. Research indicates that this compound, like other silicone hydrogel materials, is subject to protein adsorption from the tear film. The mechanisms and kinetics of this adsorption are influenced by the material's surface properties, such as hydrophobicity, charge, and surface energy, as well as the characteristics of the proteins themselves.

Studies on various hydrogel materials, including those with silicone components, suggest that protein adsorption is a complex process driven by a combination of electrostatic interactions, hydrophobic interactions, and van der Waals forces mdpi.comwikipedia.org. Albumin, lysozyme, and immunoglobulins (like IgG) are major tear film proteins that can adsorb onto contact lens surfaces arvojournals.orguninet.edunih.gov.

Mechanisms: The adsorption of proteins onto surfaces is generally understood to involve an initial rapid adsorption phase, forming a monolayer, followed by slower multilayer formation or conformational changes wikipedia.orgresearchgate.net. The specific orientation and conformation of adsorbed proteins can vary depending on the protein and the surface. For instance, IgG adsorption may proceed primarily "end-on" with minimal conformational change, while other proteins might reorient to a more upright position to accommodate more molecules researchgate.net. The surface chemistry of this compound, often characterized by a balance of hydrophilic and hydrophobic domains due to its silicone and hydrogel components, dictates the primary driving forces for adsorption. Hydrophobic interactions can be significant for silicone-rich materials mdpi.com.

Kinetics: The kinetics of protein adsorption are crucial for understanding how quickly a protein layer forms. Research on protein adsorption to surfaces with grafted polymers indicates that the time-determining step can be the crossing of a kinetic barrier presented by the polymer layer nih.govnih.gov. The adsorption process can be very slow, with equilibrium not always being reached within typical experimental timescales nih.gov. Studies on similar hydrogel materials show that protein adsorption can decrease with increasing surface energy or water wettability researchgate.net. While specific kinetic data for this compound with albumin, lysozyme, and immunoglobulins are not explicitly detailed in the provided search results, general principles suggest that adsorption rates will depend on protein concentration, temperature, and the specific surface characteristics of this compound mdpi.com. For example, lysozyme adsorption kinetics on functionalized silica (B1680970) surfaces have been shown to follow a pseudo-second-order model, reaching equilibrium within a few hours nih.gov. Similarly, albumin adsorption kinetics on bare silica surfaces were found to be dependent on pH and ionic strength, with electrostatic interactions playing a significant role nih.gov.

The relative adsorption of different proteins can also vary. Some studies suggest that albumin might be the majority of the adsorbed protein on certain hydrogel copolymers, while lysozyme and IgG adsorption can also be significant depending on the material composition arvojournals.org. The interaction of proteins with this compound surfaces is a dynamic process, with the potential for competitive adsorption and displacement of proteins from the interface nih.gov.

Lipid Deposition Studies and Prevention Strategies on this compound

Lipids are another significant component of the tear film that can deposit onto contact lens surfaces. Lipid deposition can contribute to lens spoilage, reduced optical clarity, and decreased wearer comfort. While research specifically detailing lipid deposition on this compound is limited in the provided snippets, general principles of biomaterial-tear film interactions apply.

Lipid Deposition: Tear lipids, primarily from the meibomian glands, form the outermost layer of the tear film, contributing to its stability and reducing evaporation. These lipids, including cholesterol esters, phospholipids, and fatty acids, can interact with and deposit onto contact lens surfaces, particularly those with hydrophobic characteristics. Silicone hydrogel lenses, like this compound, may have a higher propensity for lipid uptake compared to traditional hydrogels due to their silicone content, which can increase surface hydrophobicity nih.gov.

Prevention Strategies: Strategies to prevent or reduce lipid deposition often involve modifying the lens material's surface properties to enhance hydrophilicity or reduce its affinity for lipids. This can include:

Surface Coatings: Applying hydrophilic coatings or plasma treatments can create a more wettable surface, repelling lipids.

Material Composition: Incorporating hydrophilic polymers, such as polyvinylpyrrolidone (B124986) (PVP), into the bulk material or as a surface layer can improve wettability and reduce lipid adhesion researchgate.net.

Cleaning and Disinfection Solutions: Multipurpose solutions (MPS) often contain surfactants and conditioning agents designed to remove or prevent the buildup of deposits, including lipids and proteins uninet.edu. The effectiveness of these solutions depends on their formulation and the specific nature of the deposits.

Further research would be needed to specifically quantify lipid deposition rates and evaluate the efficacy of various prevention strategies for this compound.

Mimicry of Tear Film Components and Dynamics on this compound Surfaces

The ability of a contact lens material to mimic or interact favorably with tear film components is crucial for maintaining ocular surface health and comfort. The tear film is a complex, dynamic fluid layer comprising aqueous, lipid, and mucin phases, each with specific functions.

Tear Film Structure and Dynamics: The tear film's stability is maintained by the interplay of these components. Mucin, secreted by goblet cells, forms a hydrophilic layer that wets the ocular surface and the contact lens, facilitating the spread of the aqueous layer and reducing friction. The aqueous layer contains electrolytes, proteins, and lipids, providing oxygen and nutrients to the cornea. The lipid layer, originating from the meibomian glands, reduces tear evaporation and stabilizes the film.

This compound and Tear Film Interaction: Silicone hydrogel materials like this compound are designed to offer improved oxygen permeability. However, their surface properties can influence how they integrate with the tear film.

Wettability: The wettability of this compound is a key factor in its interaction with the tear film. While silicone components can increase oxygen transmissibility, they can also lead to increased surface hydrophobicity, potentially affecting tear film breakup time and wettability researchgate.net. Efforts in material design aim to balance oxygen permeability with surface wettability to promote a stable tear film.

Mimicry: Direct mimicry of tear film components is an advanced concept. However, materials that exhibit favorable surface properties, such as appropriate wettability and reduced protein/lipid adsorption, can be considered to indirectly support tear film stability. The development of materials that reduce protein adsorption, for example, can help maintain a smoother, clearer surface, which is more compatible with the natural tear film environment.

Development of Anti-fouling Coatings and Strategies for this compound Materials

Fouling, the undesirable accumulation of biomolecules, cells, and microorganisms on a material surface, is a significant challenge for biomaterials, including contact lenses. For this compound, developing effective anti-fouling strategies is critical to maintaining lens hygiene, comfort, and visual performance throughout the wearing period.

Anti-fouling Mechanisms: Anti-fouling strategies aim to prevent or minimize the adhesion of fouling species to the material surface. Key approaches include:

Hydrophilic Surface Modification: Creating highly hydrated surfaces, often through the incorporation of hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or zwitterionic polymers, can create a steric or electrostatic barrier that repels proteins and cells nih.gov.

Surface Topography: Nanostructuring or creating specific surface topographies can influence protein and cell adhesion, sometimes leading to reduced fouling.

Biomimetic Surfaces: Designing surfaces that mimic biological structures or have specific surface chemistries can promote biocompatibility and resist fouling.

Strategies for this compound:

Grafting Hydrophilic Polymers: Grafting polymers such as polyethylene glycol (PEG) or poly(N-vinylpyrrolidone) (PVP) onto this compound surfaces can significantly reduce protein adsorption researchgate.netnih.gov. These polymers create a hydrated layer that sterically hinders protein access to the underlying material. The kinetics of protein adsorption can be slowed down by such grafted layers, which present kinetic barriers nih.govnih.gov.

Plasma Treatment: Surface activation or modification using plasma can alter the surface chemistry, potentially increasing wettability and reducing protein adhesion.

Bulk Material Design: Incorporating hydrophilic monomers or additives into the bulk this compound polymer matrix can improve the material's intrinsic resistance to fouling. For example, the inclusion of PVP in hydrogels has been shown to improve frictional behavior and wettability researchgate.net.

Optimized Cleaning Solutions: As mentioned earlier, cleaning and disinfection solutions play a role in managing fouling by removing accumulated deposits. Formulations designed for silicone hydrogels often include agents that can effectively remove both protein and lipid deposits.

The development of advanced anti-fouling coatings and surface modifications for this compound aims to create materials that resist the formation of proteinaceous and lipid deposits, thereby enhancing wearer comfort, reducing the risk of complications, and extending the safe wearing time of contact lenses.

Biomaterial Interactions and Biocompatibility Studies of Surfilcon a in Vitro/ex Vivo/in Silico

In Vitro Cellular Interactions and Cytotoxicity Assessments of Surfilcon A

In vitro studies are foundational for evaluating the immediate cellular response to a biomaterial, assessing aspects such as cell viability, proliferation, and the induction of inflammatory pathways.

Evaluating the effect of a biomaterial on cell proliferation and viability is crucial for determining its basic biocompatibility. Studies often utilize cell lines representative of the target tissue, such as corneal epithelial cells (HCEC) or fibroblasts. Assays like the MTT assay are commonly employed to measure cell metabolic activity, indicating viability, while caspase activation assays can detect early signs of apoptosis, a form of programmed cell death.

While specific proliferation and viability studies directly on this compound using cell lines like L929 fibroblasts or corneal cell lines were not detailed in the reviewed literature, general in vitro cytotoxicity assessments have been performed on other silicone hydrogel (SiHy) contact lens materials in combination with multipurpose solutions (MPS). For instance, studies using HCEC have shown that certain MPS, when released from SiHy lenses, can lead to significant reductions in cell viability (30-50%) and increased caspase activation, indicating cytotoxic effects arvojournals.org, nih.gov, researchgate.net. These findings highlight the importance of material-solution interactions in determining cellular responses. Fibroblast cell lines, such as HS-5, have also been used in cytotoxicity assays with contact lens solutions bibliotekanauki.pl.

The potential of a biomaterial to elicit an inflammatory response is a key aspect of biocompatibility. In vitro methodologies often focus on quantifying the release or adherence of inflammatory mediators, such as cytokines.

One approach involves incubating contact lens materials with solutions containing specific cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) and then measuring the concentration of these cytokines that adhere to the lens surface arvojournals.org. Studies have investigated the adherence of various cytokines to different contact lens materials, finding no significant differences in adhered cytokine concentrations among the tested materials, though this compound was not included in these specific investigations arvojournals.org.

Furthermore, contact lens wear itself is understood to induce a low-level, subclinical inflammatory response termed "para-inflammation" clspectrum.com. In vitro research can explore this by examining the release of inflammatory mediators from cells cultured in the presence of lens materials or extracts. The methodologies for evaluating material-induced inflammatory responses typically involve analyzing cytokine profiles, assessing the activation of inflammatory signaling pathways within cells, or observing changes in cell surface markers associated with inflammation.

Ex Vivo Analysis of this compound with Biological Fluids and Tissues

Ex vivo studies provide insights into how biomaterials interact with biological fluids and tissues under conditions that more closely mimic the physiological environment.

The tear film is a complex biological fluid essential for ocular surface health and plays a critical role in the performance and comfort of contact lenses. Simulated Tear Fluid (STF) is used in laboratory settings to replicate the composition and properties of natural tears. The composition of STF can vary, but generally includes electrolytes, proteins, lipids, and other organic molecules.

A typical composition of simulated tear fluid, as used in various ophthalmic studies, includes:

| Component | Concentration (mmol/L) |

| Sodium chloride | 99 |

| Potassium chloride | 20 |

| Ammonium chloride | 3 |

| Magnesium chloride × 6H₂O | 0.8 |

| Anhydrous calcium chloride | 0.8 |

| Sodium bicarbonate | 28 |

| Lactic acid | 3.4 |

| Citric acid | 0.04 |

| Urea | 5.5 |

| pH | 7.4 |

Note: Composition based on data from researchgate.net. Other formulations exist nih.gov, biochemazone.com.

While the composition of simulated tear fluid is well-characterized, specific research detailing the interaction of this compound with these components, such as protein adsorption or ion binding, was not extensively detailed in the reviewed literature. Understanding these interactions is crucial for predicting how this compound might behave on the ocular surface, influencing factors like wettability and deposit formation.

The propensity of a biomaterial surface to support microbial adhesion and subsequent biofilm formation is a significant concern for medical devices, including contact lenses. Biofilms are structured communities of microorganisms encased in a self-produced matrix, offering protection and promoting persistence.

Research into microbial adhesion and biofilm formation on contact lens materials generally indicates that surface properties such as hydrophobicity, surface charge, and topography play a crucial role nih.gov, dovepress.com, mdpi.com, mdpi.com. Studies comparing different contact lens materials have shown variations in their susceptibility to bacterial adhesion and biofilm development. For example, certain silicone hydrogel materials like Nesofilcon A have demonstrated less bacterial adhesion compared to some hydrogel lenses dovepress.com. Common microorganisms implicated in contact lens-related infections include Staphylococcus aureus and Pseudomonas aeruginosa, which are known for their biofilm-forming capabilities dovepress.com.

However, specific research detailing the adhesion and biofilm formation characteristics of this compound with various microbial species was not prominently featured in the provided search results. Therefore, direct comparative data for this compound in this context is limited.

In Silico Modeling of this compound Biocompatibility and Interactions

In silico methods, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, offer powerful tools for predicting biomaterial behavior and interactions at a molecular level. These computational approaches can simulate how a material interacts with biological molecules, predict potential toxicity, or model transport phenomena.

However, based on the reviewed literature, no specific in silico modeling studies focusing on the biocompatibility or interaction mechanisms of this compound were identified. The available research primarily focused on experimental in vitro and ex vivo evaluations or general material characterizations.

Manufacturing Science and Process Engineering for Surfilcon a Production

Automation and Robotics in Surfilcon A Material Production

The chemical and plastics manufacturing industries extensively utilize automation and robotics to achieve high precision, efficiency, and safety. These technologies are directly transferable and highly beneficial for the production of advanced materials like this compound.

Robotic Applications in Production

Robots are integral to various stages of chemical and polymer manufacturing:

Material Handling: Robots efficiently move raw materials, intermediate products, and finished goods, including hazardous chemicals. google.com, usm.my, googleapis.com

Precision Operations: Tasks such as precision mixing, dispensing, injection molding, and assembly benefit from the accuracy and repeatability of robotic arms. google.com,,, usm.my

Quality Control and Inspection: Robots equipped with vision systems and sensors can perform detailed inspections, ensuring product quality and identifying defects early in the process., usm.my

Packaging and Palletizing: Automated systems handle the final packaging and preparation of products for distribution, ensuring consistency and speed. usm.my

Advancements and Future Trends

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is further enhancing automation. AI can enable self-optimizing production lines that make real-time adjustments to process parameters (e.g., temperature, pressure) to minimize defects and waste. ML algorithms can be used for predictive maintenance, ensuring equipment reliability. nih.gov,

Impact on this compound Production

For this compound, automation and robotics can ensure the precise metering of monomers, controlled polymerization conditions, and consistent molding and post-processing steps. Robotic systems can handle the delicate lens materials with high precision, while automated quality control systems can verify critical parameters for every batch. This level of automation is crucial for manufacturing high-performance contact lenses that require stringent quality and consistency.

Compound Name List

this compound

1-Vinyl-2-pyrrolidinone (NVP)

Methyl Methacrylate (B99206) (MMA)

Allyl Methacrylate (AMA)

2-Hydroxyethyl Methacrylate (HEMA)

Ethylene Glycol Dimethacrylate (EGDMA)

Triethylene Glycol Dimethacrylate (TEGDMA)

Polymacon

Bufilcon A

Methafilcon B

Lidofilcon A

Tetrafilcon A

Somofilcon A

Structure Property Relationships and Predictive Modeling of Surfilcon a Systems

Influence of Monomer Ratios and Cross-link Density on Surfilcon A Network Architecture

The network architecture of a hydrogel, such as this compound, is defined by the arrangement and connectivity of its polymer chains. This architecture is primarily determined by the relative amounts of its constituent monomers and the density of cross-links.

The monomers in this compound contribute distinct properties to the final polymer. Methyl methacrylate (B99206) (MMA) is a hydrophobic monomer that provides mechanical strength and shape retention to the hydrogel. In contrast, N-vinylpyrrolidone (NVP) is a highly hydrophilic monomer responsible for the high water content of this compound, which is reported to be 74% wikipedia.org. The ratio of MMA to NVP is a critical factor in balancing the mechanical integrity and the hydrophilicity of the material. A higher proportion of MMA would generally lead to a stiffer, less water-absorbent material, while a higher proportion of NVP would result in a softer, more flexible lens with higher water content.

Allyl methacrylate (AM) acts as a cross-linking agent, forming covalent bonds between the polymer chains. The concentration of AM directly influences the cross-link density of the hydrogel network. A higher cross-link density results in a more tightly bound network with smaller pores, which in turn affects the material's swelling behavior, mechanical properties, and permeability.

Table 1: Predicted Influence of Monomer Ratio and Cross-link Density on this compound Network Architecture

| Parameter Change | Effect on Network Architecture | Resulting Material Property Trend |

|---|---|---|

| Increase in MMA/NVP Ratio | More hydrophobic polymer backbone | Decreased water content, increased modulus |

| Decrease in MMA/NVP Ratio | More hydrophilic polymer backbone | Increased water content, decreased modulus |

| Increase in AM Concentration | Higher cross-link density, smaller mesh size | Decreased swelling, increased stiffness, potentially lower permeability |

| Decrease in AM Concentration | Lower cross-link density, larger mesh size | Increased swelling, decreased stiffness, potentially higher permeability |

Correlation between Polymer Microstructure and Bulk Material Characteristics of this compound

The macroscopic properties of this compound, such as its water content, oxygen permeability, and mechanical strength, are a direct consequence of its polymer microstructure.

Water Content: The high water content of this compound (74%) is primarily attributed to the hydrophilic nature of the NVP monomer wikipedia.org. The NVP units along the polymer chains attract and bind water molecules, causing the hydrogel to swell. The cross-linked network, however, prevents the polymer from dissolving completely, thus defining its equilibrium water content.

Oxygen Permeability: The oxygen permeability (Dk) of a hydrogel is a measure of its ability to allow oxygen to pass through it. For conventional hydrogels like this compound, oxygen transport is predominantly facilitated by the water within the polymer matrix. Therefore, a higher water content generally leads to higher oxygen permeability. This compound is reported to have an oxygen permeability (Dk/t) of 35 wikipedia.org. While high water content is beneficial for oxygen transport, the specific arrangement of the polymer chains and the presence of different monomers also play a role.

Table 2: Correlation of Microstructure to Bulk Properties in this compound

| Bulk Property | Correlating Microstructural Feature | Primary Influencing Component |

|---|---|---|

| High Water Content (74%) | High density of hydrophilic groups | N-vinylpyrrolidone (NVP) |

| Oxygen Permeability (Dk/t = 35) | Water-filled channels within the polymer network | High water content from NVP |

| Mechanical Strength and Modulus | Polymer chain rigidity and cross-link density | Methyl methacrylate (MMA) and Allyl methacrylate (AM) |

Impact of Manufacturing Parameters on the Final Material Properties of this compound

The manufacturing process used to create contact lenses from this compound can significantly influence the final properties of the material. Common manufacturing methods for soft contact lenses include cast molding, spin casting, and lathing.

Polymerization Conditions: The polymerization process itself is a critical step. Factors such as the type and concentration of the initiator, the curing temperature, and the duration of the polymerization can affect the final conversion of monomers to polymers, the average molecular weight of the polymer chains, and the efficiency of the cross-linking reaction. Incomplete polymerization can leave residual monomers in the lens, which can affect its biocompatibility and material properties.

Molding and Hydration: In cast molding, the monomer mixture is polymerized in a two-part mold. The precision of the mold and the conditions during curing will determine the final shape and surface quality of the lens. After polymerization, the lens is removed from the mold and hydrated. The hydration process must be carefully controlled to ensure the lens reaches its equilibrium water content and final dimensions without warping or developing internal stresses.

The consistency and control of these manufacturing parameters are essential to produce this compound lenses with reproducible and reliable material properties.

Computational and Theoretical Modeling of this compound Systems (e.g., molecular dynamics, finite element analysis)

Computational and theoretical modeling are powerful tools for understanding and predicting the behavior of complex polymer systems like this compound, from the molecular to the macroscopic level.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the interactions between the polymer chains of this compound and water molecules at an atomic level. By simulating the movement of individual atoms over time, MD can provide insights into:

Network Formation: How the polymer chains arrange themselves during polymerization and cross-linking.

Swelling Behavior: The process of water absorption and the final hydrated structure of the hydrogel.

Mechanical Properties: How the material responds to an applied stress at the molecular level, which can be used to predict properties like the modulus of elasticity.

Transport Properties: The diffusion of small molecules, such as oxygen, through the hydrogel network.

While specific MD studies on this compound are not publicly available, simulations of similar hydrogel systems, such as those based on p(HEMA-co-NVP), have been conducted to investigate their mechanical and transport properties.

Finite Element Analysis (FEA): FEA is a numerical technique used to predict how a solid object, such as a contact lens, will behave under various physical conditions. In the context of this compound contact lenses, FEA can be used to:

Model Lens Deformation: Predict how a lens will deform when subjected to forces such as eyelid pressure or when handled by the user.

Analyze On-Eye Fit: Simulate the fitting of a contact lens on a model of the cornea to predict its on-eye behavior, including its movement and conformity to the ocular surface liverpool.ac.ukresearchgate.netresearchgate.net.

Predict Optical Performance: Evaluate how the mechanical deformation of the lens on the eye affects its optical properties.

FEA models require accurate material properties as inputs, such as the Young's modulus and Poisson's ratio of this compound. These can be determined experimentally or estimated from molecular modeling. By using FEA, lens designers can optimize the design of this compound lenses for better comfort, fit, and visual performance before manufacturing physical prototypes.

Emerging Research Directions and Future Innovations for Surfilcon A Based Materials

Integration of Nanomaterials and Nanotechnology in Surfilcon A Formulations

The incorporation of nanotechnology is a promising avenue for revolutionizing the performance of hydrogel materials. By integrating nanoscale components, researchers can fine-tune material properties at a molecular level, unlocking new functionalities.

Silicone Nanoparticle Incorporation for Enhanced Material Properties

A primary challenge in hydrogel contact lens design is balancing high oxygen permeability (Dk) with sufficient water content for comfort. Typically, increasing water content in conventional hydrogels can limit oxygen transport. mdpi.com Emerging research on HEMA-based hydrogels, which share characteristics with conventional hydrogels, demonstrates a novel solution: the integration of silicone nanoparticles (SiNPs). mdpi.comresearchgate.net

In these studies, SiNPs are synthesized via a sol-gel process from precursors like polydimethylsiloxane (PDMS) and tetraethyl orthosilicate (TEOS) and then blended into a hydrogel monomer mixture before polymerization. mdpi.com The results indicate that the addition of even a small weight percentage of SiNPs can significantly increase oxygen permeability without negatively impacting the equilibrium water content (EWC) or optical transparency. semanticscholar.org For instance, a HEMA-NVP lens containing 1.2 wt% of SiNPs achieved a Dk of 71 barrer while maintaining a high EWC of 73%. mdpi.com This approach suggests a viable strategy for enhancing a material like this compound, potentially boosting its respiratory performance while preserving its characteristic high water content.

| SiNP Content (wt%) | Oxygen Permeability (Dk, barrer) | Equilibrium Water Content (EWC, %) | Optical Transparency (%) |

|---|---|---|---|

| 0.0 | 25 | 74 | >95 |

| 0.4 | 45 | 73 | ~94 |

| 0.8 | 62 | 73 | ~92 |

| 1.2 | 71 | 73 | ~91 |

Development of this compound as a Platform for Controlled Release Systems

Beyond vision correction, contact lenses are being extensively researched as platforms for ophthalmic drug delivery. nih.gov The high water content of a material like this compound makes it a theoretically suitable candidate for releasing hydrophilic drugs. The goal is to provide sustained and targeted drug release, improving bioavailability compared to conventional eye drops. nih.govnih.gov

Current research employs several strategies to transform contact lenses into drug delivery systems:

Simple Soaking: Lenses are soaked in a drug solution until equilibrium is reached. While straightforward, this method often results in a rapid initial "burst release" of the drug. nih.govnih.gov

Nanoparticle Incorporation: Loading drugs into nanoparticles, which are then embedded within the hydrogel matrix, can act as a barrier to degradation and allow for more controlled, sustained release over hours or even weeks. nih.gov

Molecular Imprinting: This technique creates specific binding sites for a drug molecule within the polymer structure, allowing for highly controlled loading and release kinetics.

Studies on commercial lenses like delefilcon-A have shown that the material's structure, such as a high-water content surface layer, can significantly impact release profiles, causing a burst release of hydrophilic drugs which could be beneficial for initial dosing of antibiotics. nih.gov For a material like this compound, these research avenues could lead to the development of therapeutic lenses for conditions such as dry eye, glaucoma, or post-surgical inflammation. bohrium.com

Smart and Responsive Polymer Systems based on this compound

"Smart" or "stimuli-responsive" polymers are materials designed to undergo significant property changes in response to specific environmental triggers. These triggers can include changes in temperature, pH, light, or the presence of specific molecules. While direct research into making this compound a smart polymer is not yet prevalent, the principles are widely applied to hydrogels for biomedical applications.

Hypothetically, a this compound-based material could be engineered to respond to ocular conditions. For example, by incorporating temperature-sensitive monomers, a lens could be designed to increase its release of a soothing agent in response to the slight rise in ocular surface temperature associated with inflammation. Similarly, pH-responsive elements could trigger drug release in response to changes in tear film chemistry indicative of certain disease states. These advanced systems could provide an autonomous, "sense-and-respond" therapeutic function, representing a significant leap in ophthalmic biomaterial technology.

Bio-inspired Design Principles for Next-Generation this compound Biomaterials

Nature provides sophisticated solutions for managing biological interfaces. Bio-inspired design in contact lens materials aims to mimic the natural environment of the eye to improve biocompatibility and comfort. nih.gov A key inspiration is the structure of the cell membrane.

Researchers have successfully incorporated monomers like 2-methacryloyloxyethyl phosphorylcholine (MPC), which mimics the phospholipid structure of cell membranes, into hydrogel materials. nih.govacs.org Polymers containing MPC units demonstrate exceptional ability to prevent protein adsorption by structuring water at the material's surface, creating a hydration barrier that reduces fouling and improves wettability. nih.gov

Applying this principle to a high-water material like this compound could address challenges such as end-of-day dryness and deposit formation. By modifying the surface with bio-inspired polymers, next-generation this compound materials could better mimic the corneal surface, leading to improved tear film stability and a more comfortable wearing experience over extended periods. nih.govacs.org

Sustainable Synthesis and Degradation Pathways Research for this compound

The environmental impact of disposable plastics, including contact lenses, is a growing concern. Silicone-based and other synthetic polymer materials are highly stable and resist natural degradation. mcmaster.ca Research is now turning towards creating more sustainable materials that can be recycled or degraded at their end-of-life.

One innovative approach involves creating hybrid hydrogels that incorporate natural, biodegradable components. Studies have shown that integrating gelatin, a protein, with aminopropyl silicones can create robust hydrogels. mcmaster.carsc.org These materials exhibit silicone-like properties but can be broken down by specific enzymes, such as bromelain (derived from pineapple stems). mcmaster.camcmaster.ca This process allows for the recovery of the constituent materials, suggesting a pathway toward a circular economy for silicone-based products. rsc.org

Advanced Fabrication Techniques (e.g., 3D Printing) for Ophthalmic Devices utilizing this compound

Additive manufacturing, or 3D printing, is poised to revolutionize the production of medical devices by enabling unprecedented customization and design complexity. ophthalmologytimes.comnih.gov In ophthalmology, 3D printing is being explored for creating everything from surgical models to custom-fit orbital implants and intraocular lenses. nih.gov3dnatives.com

While this compound is not currently used in 3D printing, the development of novel hydrogel-based "inks" is a rapidly advancing field. Researchers have successfully developed injectable and extrusion-printable hydrophilic silicone-based hydrogels that can be used to fabricate contact lenses. voxelmatters.com These 3D-printed lenses can be designed for controlled drug delivery, with the material's porous structure regulating the release of therapeutics like amoxicillin. voxelmatters.com

The key advantages of 3D printing for ophthalmic devices include:

Patient-Specific Customization: Lenses could be printed to perfectly match an individual's corneal topography, potentially improving fit and vision correction. ophthalmologytimes.comnih.gov

Complex Designs: Intricate features, such as micro-reservoirs for drug delivery or unique optical zones, can be fabricated. ophthalmologytimes.com

Rapid Prototyping: New designs can be tested and manufactured much faster than with traditional lathing and molding techniques. ophthalmologytimes.com

Future research may focus on adapting high-performance hydrogel formulations like this compound into printable resins, paving the way for on-demand, fully customized ophthalmic devices.

Novel Characterization Techniques for In Situ and Real-Time Analysis of this compound Behavior

The development of advanced analytical methods is crucial for understanding the performance of hydrogel materials like this compound under physiologically relevant conditions. Traditional characterization is often performed ex situ on bulk materials, which may not accurately reflect the material's behavior when interacting with the ocular surface. Novel techniques are emerging to bridge this gap, enabling real-time and in situ analysis of critical properties such as surface softness, structural dynamics, and biocompatibility.

Atomic Force Microscopy (AFM) Nanoindentation

Atomic Force Microscopy (AFM) has evolved into a powerful tool for characterizing the mechanical properties of soft biomaterials at the nanoscale, under fully hydrated conditions. An advanced AFM nanoindentation method allows for the precise measurement of the surface modulus (softness) of contact lenses, which is critical for comfort and biocompatibility. arvojournals.orgarvojournals.org

This technique is particularly relevant for high-water-content materials like this compound, as it can quantify the softness of the outermost surface gel layer that directly interacts with the cornea and eyelid. nih.gov By using a probe with a specific tip size and geometry, researchers can achieve enhanced sensitivity, allowing for the measurement of extremely low elastic moduli in an aqueous environment. arvojournals.orgnih.gov Studies on other reusable silicone hydrogel (SiHy) lenses have demonstrated the capability of this technique to compare the surface softness of different materials directly with that of the human cornea. arvojournals.org

Interactive Table: Surface Modulus of Various Contact Lens Materials Measured by AFM Nanoindentation

| Material | Type | Surface Modulus (kPa) | Reference |

| Lehfilcon A | Biomimetic SiHy | 46 ± 7 | arvojournals.org |

| Human Cornea | Biological Tissue | 55 ± 31 | arvojournals.org |

| Comfilcon A | SiHy | 231 ± 51 | arvojournals.org |

| Senofilcon C | SiHy | 251 ± 47 | arvojournals.org |

| Senofilcon A | SiHy | 257 ± 36 | arvojournals.org |

| Samfilcon A | SiHy | 266 ± 39 | arvojournals.org |

This table showcases data from analogous materials to demonstrate the application of the technique, as specific data for this compound is not available.

Dynamic Light Scattering (DLS) for In Situ Monitoring

Understanding the internal structural dynamics of a hydrogel as it swells or responds to environmental changes is key to predicting its performance over time. A novel dynamic light scattering method has been developed for the in situ, continuous monitoring of structural changes in evolving hydrogel systems. nih.gov This technique can track the non-stationary dynamics of embedded probe particles within the hydrogel matrix, providing real-time data on local viscoelastic properties and the effective "cage size" experienced by the probes. nih.gov This information is critical for defining and controlling the material's performance in biomedical applications. For a material like this compound, this could be used to study its swelling behavior and structural stability in real-time when exposed to simulated tear fluid.

Real-Time Sensing with "Smart" Lens Technologies

A forward-looking application for hydrogel materials involves their use as "smart" wearable devices for real-time health monitoring. purdue.edu Researchers have developed hydrogel-based contact lenses with embedded periodic nanostructures that produce structural color. mpo-mag.com These lenses can change color in real-time in response to stimuli such as moisture levels and intraocular pressure (IOP). mpo-mag.comajmc.com

For example, a lens made from a poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogel matrix, a material related to the foundational chemistry of many soft lenses, can shift its color from red to blue in response to dehydration or an increase in pressure. mpo-mag.comajmc.com This colorimetric sensing capability allows for non-invasive, point-of-care monitoring of conditions like xerophthalmia (dry eye) and glaucoma. mpo-mag.com While these technologies have been demonstrated in other hydrogels, their future integration into materials like this compound could revolutionize their function beyond simple vision correction.

Interactive Table: Performance of a Structurally Colored pHEMA "Smart" Contact Lens Sensor

| Condition | Stimulus | Response Time | Color Change | Application | Reference |

| Xerophthalmia Simulation | Dehydration | ~25 minutes | Red to Blue | Dry Eye Monitoring | mpo-mag.com |

| Pathological IOP Range | Increased Pressure | Real-Time | Linear decrease in reflectance peak wavelength | Glaucoma Monitoring | mpo-mag.com |

These advanced characterization techniques signify a shift towards a more dynamic and functional understanding of hydrogel contact lens materials. Applying these in situ and real-time analysis methods to this compound would provide invaluable data on its behavior during wear, paving the way for next-generation materials with enhanced comfort, biocompatibility, and even diagnostic capabilities.

Q & A

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of Surfilcon A?

To determine properties like refractive index, oxygen permeability, and water content, employ techniques such as nuclear magnetic resonance (NMR) for structural validation, dynamic light scattering (DLS) for hydrodynamic radius analysis, and gravimetric methods for hydration studies. Cross-validate results using Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups and differential scanning calorimetry (DSC) for thermal stability profiling. Reproducibility requires strict adherence to standardized protocols, including temperature-controlled environments and calibration with reference materials .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Document all synthesis steps meticulously, including reagent purity, reaction conditions (temperature, pH, catalyst concentration), and purification methods. Use high-performance liquid chromatography (HPLC) to verify monomer conversion rates and gel permeation chromatography (GPC) for molecular weight distribution. Publish raw data and statistical variability metrics (e.g., standard deviations across batches) to enable replication. Peer-reviewed protocols should align with guidelines for experimental transparency .

Q. What statistical approaches are appropriate for analyzing this compound’s biocompatibility in vitro?

Use ANOVA for comparing cytotoxicity across multiple concentrations, logistic regression for dose-response relationships, and Kaplan-Meier survival curves for longitudinal cell viability studies. Ensure sample sizes are justified via power analysis, and report confidence intervals to address variability. Normalize data against control groups (e.g., commercially available hydrogels) to contextualize findings .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s oxygen permeability data across studies?

Investigate methodological disparities, such as differences in measurement devices (polarographic vs. coulometric sensors) or environmental conditions (humidity, temperature). Conduct a meta-analysis of published datasets, applying random-effects models to account for heterogeneity. Validate findings using independent techniques like electron paramagnetic resonance (EPR) spectroscopy with oxygen-sensitive probes .

Q. What strategies optimize this compound’s stability under varying physiological conditions (e.g., tear fluid pH)?

Design accelerated aging studies with controlled pH (4.5–7.8) and ionic strength gradients. Monitor degradation via mass loss assays, tensile strength tests, and scanning electron microscopy (SEM) for surface morphology changes. Compare results against Arrhenius kinetic models to predict long-term stability. Incorporate protease inhibitors in testing buffers to isolate chemical vs. enzymatic degradation pathways .

Q. How can machine learning enhance the design of this compound-based drug delivery systems?

Train neural networks on datasets linking polymer composition (e.g., crosslinking density, monomer ratios) to drug release profiles. Use feature importance algorithms to identify critical variables (e.g., pore size, hydrophobicity). Validate predictions with in vitro release assays under physiological flow conditions. Ensure model interpretability by integrating SHAP (SHapley Additive exPlanations) values to clarify decision-making processes .

Q. What ethical considerations arise when testing this compound in animal models for ocular applications?

Follow ARVO (Association for Research in Vision and Ophthalmology) guidelines for minimizing animal discomfort, including humane endpoints and anesthesia protocols. Justify sample sizes using power calculations to avoid unnecessary subject numbers. Publish negative outcomes (e.g., inflammation responses) to prevent publication bias and inform future study designs .

Methodological Guidelines

- Data Collection : Use triplicate measurements for all experiments and archive raw datasets in repositories like Zenodo or Figshare for peer scrutiny .

- Conflict Resolution : Apply Bland-Altman plots to assess agreement between conflicting datasets and identify systematic errors .

- Literature Review : Systematically map existing studies using PRISMA frameworks to identify knowledge gaps and avoid redundant hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。